molecular formula C7H8BClO2 B1353034 4-Chloro-2-methylphenylboronic acid CAS No. 209919-30-2

4-Chloro-2-methylphenylboronic acid

Cat. No. B1353034
M. Wt: 170.4 g/mol
InChI Key: SRXXSLUUAWHGBZ-UHFFFAOYSA-N
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Description

4-Chloro-2-methylphenylboronic acid is a chemical compound with the molecular formula C7H8BClO2 and a molecular weight of 170.40 . It is used as a reagent in the preparation of biologically active molecules .


Synthesis Analysis

The synthesis of 4-Chloro-2-methylphenylboronic acid involves a two-step process. First, 4-chloro-aniline reacts with hydrogen chloride, then sodium nitrite in methanol in water at 0 - 5℃ for 0.5 h. The second step involves a reaction with tetrahydroxydiboron in methanol in water at 20℃ for 1 h .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-methylphenylboronic acid consists of seven carbon atoms, eight hydrogen atoms, one boron atom, one chlorine atom, and two oxygen atoms .


Chemical Reactions Analysis

4-Chloro-2-methylphenylboronic acid is involved in various chemical reactions. For instance, it participates in the catalytic protodeboronation of pinacol boronic esters .


Physical And Chemical Properties Analysis

4-Chloro-2-methylphenylboronic acid has a density of 1.3±0.1 g/cm3, a boiling point of 314.9±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .

Scientific Research Applications

Crystal Structure Analysis

4-Chloro-2-methylphenylboronic acid has been studied for its role in crystal structures. Shimpi et al. (2007) reported the crystal structures of 4-chlorophenylboronic acids, highlighting the role of C−H···Cl interactions in crystal packing and the formation of three-dimensional structures in hydrates (Shimpi, Seethalekshmi, & Pedireddi, 2007).

Vibrational Spectra Analysis

Kurt (2009) investigated the vibrational spectra of 4-chlorophenylboronic acids, combining experimental and theoretical approaches to analyze the molecular structure and spectroscopic properties (Kurt, 2009).

Fluorescence Quenching Mechanism

The fluorescence quenching mechanism of boronic acid derivatives, including 4-chloro-2-methylphenylboronic acid, was explored by Geethanjali et al. (2015). They studied the interaction with aniline as a quencher and analyzed Stern-Volmer kinetics (Geethanjali, Nagaraja, & Melavanki, 2015).

Suzuki-Miyaura Cross-Couplings

Nájera et al. (2004) described the use of 4-chloro-2-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions, a key methodology in organic synthesis, particularly in forming biaryl compounds (Nájera, Gil-Moltó, & Karlström, 2004).

Electrochemical Incineration of Herbicides

Boye et al. (2006) explored the electrochemical degradation of herbicides, including derivatives of 4-chloro-2-methylphenylboronic acid, using boron-doped diamond electrodes. This research is significant for environmental remediation and the degradation of pollutants (Boye et al., 2006).

Bioorthogonal Coupling Reactions

Dilek et al. (2015) reported the rapid formation of a boron-nitrogen heterocycle in aqueous solution, demonstrating the potential of 4-chloro-2-methylphenylboronic acid in bioorthogonal coupling reactions relevant to biological and medicinal chemistry (Dilek, Lei, Mukherjee, & Bane, 2015).

Synthesis of Biologically Active Compounds

Yamamoto and Kirai (2008) utilized 4-chloro-2-methylphenylboronic acid in the synthesis of4-arylcoumarins through a Cu-catalyzed hydroarylation process. This method has applications in creating biologically active natural and artificial compounds (Yamamoto & Kirai, 2008).

Electrochemical Sensing of Herbicides

Rahemi et al. (2015) developed an electrochemical sensor using 4-chloro-2-methylphenylboronic acid for the determination of MCPA, a herbicide, and its metabolites in environmental monitoring. This research highlights the potential of boronic acids in developing sensitive analytical methods for environmental pollutants (Rahemi, Garrido, Borges, Brett, & Garrido, 2015).

Electrochemical Detection

Yu et al. (2022) focused on the electrochemical detection of MCPA, using 4-chloro-2-methylphenylboronic acid. The study demonstrated the potential of boronic acids in fabricating sensors with good reproducibility and stability, which could be crucial for environmental monitoring and pollutant detection (Yu, Fenelon, Herdman, & Breslin, 2022).

Pharmaceutical and Medicinal Chemistry

In pharmaceutical and medicinal chemistry, Wang, Lu, and Ishihara (2018) reported the use of boronic acids in catalyzing dehydrative amidation between carboxylic acids and amines, a crucial reaction in peptide synthesis (Wang, Lu, & Ishihara, 2018).

Safety And Hazards

The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. If swallowed, it can be harmful .

Future Directions

The Suzuki–Miyaura (SM) cross-coupling reaction, which uses organoboron reagents like 4-Chloro-2-methylphenylboronic acid, is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This suggests that 4-Chloro-2-methylphenylboronic acid could have significant future applications in organic synthesis.

properties

IUPAC Name

(4-chloro-2-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BClO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXXSLUUAWHGBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)Cl)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407549
Record name 4-Chloro-2-methylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methylphenylboronic acid

CAS RN

209919-30-2
Record name 4-Chloro-2-methylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-chloro-2-methylphenyl)boronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
R Komatsu, T Ohsawa, H Sasabe… - … Applied Materials & …, 2017 - ACS Publications
… For this compound, we used 4-chloro-2-methylphenylboronic acid (2.24 g, 13.2 mmol) as a precursor instead of 4-chlorophenylboronic acid. The resulting crude product was purified by …
Number of citations: 94 pubs.acs.org
T Lutz, T Wein, G Höfner, KT Wanner - ChemMedChem, 2017 - Wiley Online Library
A new scaffold of highly potent and mGAT1‐selective inhibitors has been developed. Compounds in this class are characterized by an alkyne‐type spacer connecting nipecotic acid …
F Ingner - 2014 - diva-portal.org
… The product 2c-5 of the fifth entry was produced by cross coupling of the scaffold 3a and substrate 4-chloro-2-methylphenylboronic acid (1c-5) according to the experimental procedure …
Number of citations: 0 www.diva-portal.org
F Cozzi, R Annunziata, M Benaglia… - Physical Chemistry …, 2008 - pubs.rsc.org
… This product was prepared by the coupling procedure described above from 6 (0.349 g, 1 mmol) and 4-chloro-2-methylphenylboronic acid (0.256 g, 1.5mmol). Purification involved flash …
Number of citations: 100 pubs.rsc.org
S Nandi, S Mondal, R Jana - Iscience, 2022 - cell.com
Selective C‒H functionalization in a pool of proximal C‒H bonds, predictably altering their innate reactivity is a daunting challenge. We disclose here, an expedient synthesis of …
Number of citations: 3 www.cell.com

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